![molecular formula C17H16N2O3 B1684518 SU-5402 CAS No. 215543-92-3](/img/structure/B1684518.png)
SU-5402
Overview
Description
SU 5402 is a potent and selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), fibroblast growth factor receptor 1 (FGFR-1), and platelet-derived growth factor receptor beta (PDGFRB). It has been widely used in scientific research due to its ability to inhibit these receptors with high specificity and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SU 5402 involves the preparation of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for SU 5402 are not widely documented, the compound is synthesized in laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates and the final coupling reaction to form the active compound .
Chemical Reactions Analysis
Types of Reactions
SU 5402 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: SU 5402 can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving SU 5402 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of SU 5402 depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound .
Scientific Research Applications
SU5402 is a cell-permeable, reversible, and ATP-competitive inhibitor of the tyrosine kinase activity of fibroblast growth factor receptor 1 (FGFR1) . It has a half maximal inhibitory concentration (IC₅₀) of 10-20 µM in the presence of 1 mM ATP . SU5402 also inhibits aFGF-induced tyrosine phosphorylation of ERK1 and ERK2 (IC 50 = 10-20 µM) . Unlike SU4984, SU5402 weakly inhibits tyrosine phosphorylation of the PDGF receptor and does not inhibit phosphorylation of the insulin receptor, nor does it inhibit the kinase activity of the EGF receptor .
Scientific Research Applications of SU5402
- Anti-proliferative and Anti-angiogenic Agent: SU5402 has been hypothesized for use as an antiproliferative and/or antiangiogenic agent to counteract uncontrolled proliferation and angiogenesis in cancer because it does not inhibit the phosphorylation of insulin receptors and exhibits no inhibitory effects on EGF receptor kinase .
- Inhibitor of FGF Signaling: SU5402 is used to block FGF signaling .
- Study of Tumorigenesis Stages: SU5402 is used in studies that mimic most stages of tumorigenesis, such as rapid remodeling of the extracellular matrix followed by angiogenesis and proliferation of newly recruited pleuripotent cells before they differentiate .
- Inhibits Cell Proliferation: SU5402 has been shown to inhibit the proliferation of non-small cell lung cancer cells in a dose-dependent manner .
- VEGFR and FGFR inhibitor: SU5402 is a potent, selective VEGFR and FGFR inhibitor . IC50 values are 0.02 (VEGFR2), 0.03 (FGFR1), 0.51 (PDGFRβ) and >100 μM (EGFR) .
- MEK/ERK Pathway Inhibitor: SU5402 is a MEK/ERK pathway inhibitor that inhibits VEGFR2, FGFR1, and PDGFRB .
- Tyrosine Kinase Inhibitor: SU5402 is a cell-permeable, reversible, and ATP-competitive inhibitor of the tyrosine kinase activity of FGFR1 .
Case Studies
- Tail Fin Regeneration in Teleost Fish: A study using the sailfin molly Poecilia latipinna, which can regenerate its tail-fin if amputated, found that SU5402 had a profound negative impact on its growth . Immunolocalization of FGF-2 in the regenerating fin tissue suggested a reduction in its expression and a change in its localization pattern upon treatment with SU5402 . SU5402 treatment also caused a significant delay in the attainment of specific stages of epimorphic regeneration, such as wound healing, blastema, and differentiation .
- Non-Small Cell Lung Cancer (NSCLC): Studies have evaluated the contribution of FGF/FGFR-mediated signals to the malignant growth of NSCLC . The study found that FGF2- and FGF7-induced phosphorylation of ERK and S6 ribosomal protein was suppressed by FGFR inhibitors SU5402 and PD166866 . Also, the basal phosphorylation levels of these signaling molecules were significantly reduced in serum-starved NSCLC cells, indicating a significant contribution of autocrine FGFR-mediated signals to maintain mitogen-activated protein kinase and phosphatidylinositol 3-kinase activities under serum-deprived conditions .
- LNCaP Tumor Growth: Pharmacological inhibition of FGF receptor signaling with SU5402 results in a decrease in the growth of LNCaP tumors generated subcutaneously by co-injecting LNCaP cells .
- Chondrocytes Study: A study evaluated early-generation FGFR TKIs (SU5402, PD173074) and late-generation ones and found that TKIs inhibit FGFR signaling in cultured chondrocytes .
- Neural Stem Cells: SU5402 attenuates integrin β4-induced differentiation of neural stem cells .
- Tumor growth in HCC: In vivo experiments confirmed that SU5402 reduces tumor growth without significant toxicity to major organs, highlighting its potential as a therapeutic agent for HCC .
Mechanism of Action
SU 5402 exerts its effects by competitively binding to the ATP-binding site on the fibroblast growth factor receptor (FGFR). This binding inhibits the activity of tyrosine kinases, which are essential for the signaling pathways involved in cell growth, differentiation, and survival. By inhibiting these pathways, SU 5402 can effectively block the proliferation and migration of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to SU 5402 include:
- CTK7A
- HIF-2α-IN-8
- Tilorone dihydrochloride
- Glucosamine sulfate
- HIF1-IN-3
Uniqueness
SU 5402 is unique due to its high specificity and potency in inhibiting VEGFR-2, FGFR-1, and PDGFRB. This selectivity makes it a valuable tool in scientific research for studying the roles of these receptors in various biological processes and diseases .
Biological Activity
SU-5402 is a potent inhibitor of fibroblast growth factor receptors (FGFR) and vascular endothelial growth factor receptors (VEGFR), making it a significant compound in cancer research and developmental biology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.
Chemical Structure:
- Name: this compound
- Chemical Formula: 2-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrole-3-propanoic acid
- Purity: ≥95%
This compound selectively inhibits FGFR and VEGFR, with IC50 values indicating high potency:
The compound functions by binding irreversibly to FGFRs, effectively blocking FGF signaling pathways that are often dysregulated in cancerous tissues. This inhibition can lead to reduced cell proliferation and angiogenesis, which are critical for tumor growth and metastasis .
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects across various cancer cell lines. For instance, in studies involving triple-negative breast cancer cell lines MFM223 and SUM52, treatment with this compound resulted in over 50% cell death after 72 hours, compared to less than 10% in non-FGFR2-overexpressing cells .
Table 1: Effects of this compound on Cell Viability
Cell Line | % Cell Death (72h Treatment) |
---|---|
MFM223 | >50% |
SUM52 | >50% |
MDA-MB-231 | <10% |
Impact on Regeneration Processes
A study utilizing the sailfin molly (Poecilia latipinna) as a model organism revealed that this compound significantly impairs the regenerative capacity of fin tissue. Treated fish exhibited delayed progression through critical stages of regeneration (wound healing, blastema formation, differentiation) compared to controls. The regeneration process was notably slower, with treated fins failing to reach their original length within the expected timeframe .
Table 2: Regeneration Stages in Treated vs. Control Groups
Stage | Control Group (Days) | This compound Treated Group (Days) |
---|---|---|
Wound Healing | 1 | 3 |
Blastema Formation | 4 | 7 |
Differentiation | 7 | 15 |
Case Studies and Research Findings
- Triple-Negative Breast Cancer: A study highlighted that this compound significantly altered the phosphoproteome in FGFR2-addicted breast cancer cells, affecting proteins related to metabolism and cell adhesion . This underscores its potential as a therapeutic agent targeting FGFR signaling.
- Atherosclerosis Development: Inhibiting FGFR signaling with this compound was shown to attenuate the development of atherosclerosis in animal models, suggesting broader implications for vascular diseases .
- Neural Stem Cell Differentiation: this compound has been found to attenuate integrin β4-induced differentiation of neural stem cells, indicating its role in modulating stem cell behavior .
Properties
IUPAC Name |
3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-10-9-18-15(11(10)6-7-16(20)21)8-13-12-4-2-3-5-14(12)19-17(13)22/h2-5,8-9,18H,6-7H2,1H3,(H,19,22)(H,20,21)/b13-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDVEAXZWJIOKB-JYRVWZFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1CCC(=O)O)C=C2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CNC(=C1CCC(=O)O)/C=C\2/C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415361 | |
Record name | su5402 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215543-92-3 | |
Record name | su5402 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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